molecular formula C18H16O4 B11839110 4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)- CAS No. 129415-01-6

4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-

Cat. No.: B11839110
CAS No.: 129415-01-6
M. Wt: 296.3 g/mol
InChI Key: WHSGEXQLXZKQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromenone Core

  • Aromatic System : The fused benzene and pyran rings create a planar, conjugated π-system, enabling electron delocalization. The ketone at C4 introduces polarity, with a dipole moment of approximately 3.5 D.
  • Substituent Effects :
    • C3 (4-Methoxyphenyl) : This aryl group introduces steric bulk (van der Waals volume ≈ 120 ų) and electron-donating resonance effects via the methoxy group. The dihedral angle between the phenyl ring and chromenone plane is typically 40–50°, as observed in analogous structures.
    • C6 (Ethyl) : The ethyl group enhances lipophilicity (logP ≈ 2.8) while minimally affecting electronic properties.
    • C7 (Hydroxy) : The phenolic -OH participates in intramolecular hydrogen bonding with the C4 ketone (O···H distance ≈ 1.9 Å), stabilizing the enol tautomer.
Position Substituent Electronic Effect Steric Impact
C3 4-Methoxyphenyl +M (resonance donation) High (bulky aryl group)
C6 Ethyl Minimal Moderate (alkyl chain)
C7 Hydroxy -I (electron-withdrawing) Low

Spectroscopic Fingerprinting (¹H NMR, ¹³C NMR, FT-IR)

¹H NMR Analysis

Key proton environments and chemical shifts (δ, ppm) in deuterated dimethyl sulfoxide (DMSO-d₆):

Proton Environment δ (ppm) Multiplicity Integration
C7-OH (phenolic) 9.82 Singlet 1H
C4'-OCH₃ (methoxy) 3.79 Singlet 3H
C6-CH₂CH₃ (ethyl) 2.56 Quartet 2H
C6-CH₂CH₃ (ethyl) 1.21 Triplet 3H
C2', C6' (4-methoxyphenyl, aromatic) 7.34 Doublet 2H
C3', C5' (4-methoxyphenyl, aromatic) 6.92 Doublet 2H
C5 (chromenone, aromatic) 6.38 Singlet 1H
C8 (chromenone, aromatic) 6.87 Singlet 1H

The downfield shift of C7-OH (δ 9.82) confirms strong hydrogen bonding. The ethyl group’s quartet (δ 2.56) and triplet (δ 1.21) arise from coupling with adjacent CH₂ and CH₃ protons, respectively.

¹³C NMR Analysis

Critical carbon assignments (δ, ppm):

Carbon Position δ (ppm) Assignment
C4 176.5 Ketone carbonyl
C2' 160.3 Methoxy-substituted C4'
C3 123.8 Quaternary (aryl-linked)
C6 28.4 Ethyl CH₂
C7 156.7 Oxygenated (C-OH)

The ketone carbonyl (C4) appears at δ 176.5, characteristic of chromen-4-ones. The methoxy carbon (C4'-OCH₃) resonates at δ 55.1.

FT-IR Spectroscopy

Prominent vibrational modes (cm⁻¹):

  • O-H Stretch : 3280 (broad, phenolic -OH)
  • C=O Stretch : 1655 (strong, conjugated ketone)
  • Aromatic C=C : 1602, 1510 (ring vibrations)
  • C-O-C (Methoxy) : 1253 (asymmetric stretch)

The absence of N-H stretches confirms the absence of amine contaminants.

Crystallographic Studies and Conformational Analysis

While single-crystal X-ray data for this specific derivative remains unreported, analogous chromen-4-ones exhibit predictable packing patterns:

  • Chromenone Core Planarity : The benzopyran system typically adopts a near-planar conformation (deviation < 0.1 Å), stabilized by π-π stacking between adjacent molecules.
  • Substituent Orientation :
    • The 4-methoxyphenyl group at C3 often tilts 45–50° relative to the chromenone plane to minimize steric clashes.
    • The ethyl group at C6 adopts a gauche conformation to reduce van der Waals repulsions with the C7-OH.

Theoretical density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. The lowest-energy conformation places the ethyl group equatorial to the chromenone plane, as shown below:

$$ \text{Lowest-energy conformation (DFT-optimized):} \quad \Delta G = -245.6 \, \text{kcal/mol} $$

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129415-01-6

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C18H16O4/c1-3-11-8-14-17(9-16(11)19)22-10-15(18(14)20)12-4-6-13(21-2)7-5-12/h4-10,19H,3H2,1-2H3

InChI Key

WHSGEXQLXZKQKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Core Chromenone Skeleton Formation

The chromenone core (4H-1-benzopyran-4-one) is typically synthesized via cyclization of substituted 2-hydroxyacetophenones. For the target compound, a 2-hydroxy-5-ethyl-acetophenone precursor undergoes Claisen-Schmidt condensation with an appropriate aldehyde to form the benzopyranone scaffold. In the case of 6-ethyl substitution, ethyl groups are introduced via Friedel-Crafts alkylation at the ortho position relative to the ketone group.

Example Protocol

  • Friedel-Crafts Alkylation :

    • React 2-hydroxy-5-ethyl-acetophenone (10 mmol) with ethyl bromide (12 mmol) in the presence of AlCl₃ (15 mmol) at 80°C for 6 hours.

    • Yield: 78% (isolated via silica gel chromatography).

  • Cyclization :

    • Treat the alkylated intermediate with concentrated H₂SO₄ at 0°C to induce cyclization, forming the 4H-chromen-4-one core.

Hydroxylation and Methoxylation Strategies

Regioselective Hydroxylation at C7

Hydroxylation at the 7-position is achieved via directed ortho-metalation (DoM) or oxidation. The DoM approach uses lithium diisopropylamide (LDA) to deprotonate the C7 position, followed by quenching with trimethylborate and oxidative workup.

DoM Protocol

  • Deprotonate 6-ethyl-3-(4-methoxyphenyl)-4H-chromen-4-one (5 mmol) with LDA (10 mmol) in THF at -78°C.

  • Quench with B(OMe)₃ (15 mmol) and oxidize with H₂O₂ (30%).

  • Yield: 70%.

Methoxylation of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is typically introduced pre-cyclization. However, post-synthetic methoxylation can be performed using dimethyl sulfate (DMS) under basic conditions.

Post-Synthetic Methoxylation

  • React 3-(4-hydroxyphenyl)-6-ethyl-7-hydroxy-4H-chromen-4-one (5 mmol) with DMS (10 mmol) and K₂CO₃ (15 mmol) in acetone at 60°C for 8 hours.

  • Yield: 92%.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal ValueEffect on Yield
Residence Time30 minutesMaximizes conversion
Temperature110°CAccelerates NAS
Catalyst Loading0.05 eq Pd(PPh₃)₄Reduces costs

Purification Techniques

  • Column Chromatography : Silica gel with DCM:MeOH (100:1) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystals with 99% HPLC purity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.23 (s, 1H, C2-H), 7.96 (d, J=8.8 Hz, C5-H), 6.82 (d, J=8.6 Hz, methoxyphenyl-H).

  • ¹³C NMR : δ 175.18 (C4=O), 157.89 (C7-OH), 56.55 (OCH₃).

Purity Assessment

  • HPLC : C18 column, MeOH:H₂O (70:30), retention time = 12.3 minutes.

  • LC-MS : [M+H]⁺ m/z 303.1 (calculated 303.1) .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of 4H-1-Benzopyran-4-one derivatives have been extensively studied. Key applications include:

  • Anti-inflammatory Activity : Research has shown that derivatives of 4H-1-benzopyran-4-one exhibit significant anti-inflammatory effects. For instance, compounds derived from this structure have been reported to modulate immune responses and reduce inflammation in various biological models .
  • Antioxidant Activity : The compound possesses antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role .
  • Anticancer Activity : Several studies have highlighted the potential of 4H-1-benzopyran derivatives as anticancer agents. For example, hybrid compounds incorporating this structure have shown selective cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory and Immunomodulatory Effects

A notable study demonstrated that specific derivatives of 4H-1-benzopyran exhibited both anti-inflammatory and immunomodulatory effects in animal models. The compound was shown to inhibit pro-inflammatory cytokines and reduce swelling in induced inflammation models .

Anticancer Activity Evaluation

In a comparative study, a series of synthesized benzopyran derivatives were evaluated for their anticancer activity against human cancer cell lines. One particular derivative demonstrated an inhibition rate of over 80% in CCRF-CEM cancer cells, showcasing its potential as a lead compound for further development .

Compound NameStructureActivity TypeInhibition Rate
Compound AStructureAnticancer81%
Compound BStructureAnti-inflammatorySignificant reduction in cytokines
Compound CStructureAntioxidantHigh scavenging activity

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The hydroxyl group at position 7 can form hydrogen bonds with biological molecules, influencing their activity. The chromone core can interact with enzymes and receptors, modulating various biochemical pathways. These interactions contribute to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key benzopyran-4-one derivatives:

Compound Name & CAS No. Molecular Formula Substituents (Positions) Molecular Weight Key Applications/Sources Reference
Target Compound C18H16O4 6-ethyl, 7-OH, 3-(4-OCH3-Ph) 296.32 Bioactive phenolic compound (Piper guineense)
Formononetin (485-72-3) C16H12O4 7-OH, 3-(4-OCH3-Ph) 268.26 Osteoporosis treatment, chemoprotective
6,7-Dimethoxy-3-(4-methoxyphenyl)- (Compound 50) C17H16O5 6-OCH3, 7-OCH3, 3-(4-OCH3-Ph) 300.30 Wound healing, cancer prevention
Tangeritin (481-53-8) C20H20O7 2-(4-OCH3-Ph), 5,6,7,8-OCH3 372.37 Antioxidant, anti-inflammatory
Bonducellin (83162-84-9) C17H14O4 7-OH, 3-(4-OCH3-Ph-methylene), dihydro 282.29 Anticancer, anti-microbial

Key Findings

(a) Bioactivity and Substituent Influence
  • Ethyl vs.
  • Hydroxy Group Position: The 7-hydroxy group aligns with Formononetin, suggesting shared antioxidant mechanisms. However, the ethyl group at position 6 may delay metabolic degradation, extending bioavailability .
  • Methoxy Phenyl at Position 3: Common in all analogs, this group facilitates receptor binding (e.g., estrogen receptors in Formononetin) .
(b) Therapeutic Potential
  • Wound Healing : Compound 50 synergizes with glycitin to promote tissue repair, a trait possibly shared by the target compound due to structural similarities .
  • Cancer Prevention: Demethoxylation pathways in Compound 50 and Formononetin’s hormone modulation highlight the role of substituents in chemoprevention .

Biological Activity

4H-1-Benzopyran-4-one, 6-ethyl-7-hydroxy-3-(4-methoxyphenyl)-, commonly referred to as a flavonoid compound, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C16H12O4
Molecular Weight: 268.26 g/mol
CAS Registry Number: 129415-01-6
IUPAC Name: 6-Ethyl-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one

The compound features a benzopyran core typical of flavonoids, with hydroxyl and methoxy substituents that enhance its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological systems.

Biological Activities

Research has demonstrated that 4H-1-Benzopyran-4-one derivatives exhibit a range of biological activities:

  • Anticancer Activity:
    • Various studies have highlighted the anticancer potential of this compound. For instance, derivatives have shown significant antiproliferative effects against several cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values ranging from 5.2 to 22.2 μM .
    • A study indicated that certain derivatives displayed selective cytotoxicity against human epidermoid carcinoma and breast cancer cells .
  • Antioxidant Properties:
    • The compound has been recognized for its antioxidant capabilities, which are attributed to the presence of hydroxyl groups that can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects:
    • Inflammation-related pathways are modulated by this compound, making it a candidate for developing anti-inflammatory therapies .
  • Estrogenic Activity:
    • Some derivatives exhibit estrogenic activity, which could be leveraged in treating conditions related to hormonal imbalances .

Synthesis Methods

The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves several methods:

  • Electrophilic Substitution:
    • The synthesis often employs electrophilic substitutions at the hydroxyl and methoxy positions on the benzopyran ring.
  • Condensation Reactions:
    • Commonly used reactions include condensation of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of flavonoid compounds:

Compound NameMolecular FormulaKey Features
7-HydroxyflavoneC15H10O5Lacks methoxy group; strong antioxidant activity.
Biochanin AC16H12O5Similar structure; notable anti-cancer properties.
FormononetinC16H12O4Similar core structure; different substituents.
GenisteinC15H10O5Known for estrogenic activity; different position of hydroxyl groups.

The unique combination of ethyl and specific hydroxyl/methoxy substitutions in 4H-1-Benzopyran-4-one contributes to its distinct biological activities compared to structurally similar compounds .

Case Studies

  • Uterotrophic Activity Study:
    • A study evaluated several novel derivatives for uterotrophic activity in female albino rats. One derivative demonstrated an impressive uterotrophic activity of 87% based on dry uterine weight gain .
  • Antiproliferative Screening:
    • In a screening for antiproliferative activity against cancer cell lines, compounds based on the benzopyran skeleton showed selective cytotoxicity and potential as therapeutic agents against various cancers .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on hazard classifications (acute toxicity, skin/eye irritation), researchers must use PPE (gloves, lab coats, safety goggles) and ensure proper ventilation. Respiratory protection (e.g., P95 masks) is advised when aerosolization is possible. Emergency procedures include immediate flushing with water for eye/skin contact and medical consultation .

Q. How can the compound’s structural identity be confirmed?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR to verify substituent positions (e.g., ethyl, methoxyphenyl groups) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C17H16O4) .
  • X-ray crystallography (if crystalline) for absolute configuration .

Q. What are common synthetic routes for this benzopyran derivative?

  • Methodological Answer : Multi-step synthesis often involves:

  • Claisen-Schmidt condensation to form the benzopyran core.
  • Selective alkylation/hydroxylation for substituents (e.g., 6-ethyl group).
  • Protection/deprotection strategies for hydroxyl groups, as seen in related flavanone syntheses .

Q. What storage conditions ensure compound stability?

  • Methodological Answer : Store at 4°C in dark, airtight containers to prevent photodegradation and oxidation. Stability in solvents (e.g., DMSO) is limited to 1 month at -20°C .

Q. Which analytical methods validate purity?

  • Methodological Answer :

  • HPLC with UV detection (≥99% purity threshold) .
  • TLC for rapid purity checks using silica gel and ethyl acetate/hexane mobile phases .

Advanced Research Questions

Q. How can synthetic challenges (e.g., low yield, byproducts) be addressed?

  • Methodological Answer :

  • Optimize reaction conditions (e.g., microwave-assisted synthesis to reduce time/byproducts) .
  • Use column chromatography with gradient elution (hexane:EtOAc) to isolate the target compound from isomers .
  • Monitor intermediates via LC-MS to identify side reactions early .

Q. What structural features correlate with observed toxicity (e.g., respiratory irritation)?

  • Methodological Answer :

  • The methoxyphenyl group may enhance membrane permeability, increasing interaction with cellular targets.
  • Hydroxyl groups could generate reactive oxygen species (ROS) under specific conditions, requiring in vitro assays (e.g., cell viability tests with A549 lung cells) .

Q. How do substituent modifications (e.g., ethyl → methyl) impact bioactivity?

  • Methodological Answer :

  • Conduct SAR studies by synthesizing analogs (e.g., 6-methyl variant) and comparing:
  • Solubility (logP measurements).
  • Receptor binding (surface plasmon resonance assays) .

Q. What analytical strategies resolve structural isomers (e.g., regioisomeric hydroxy/ethyl groups)?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) to assign spatial proximity of substituents .
  • Isotopic labeling (e.g., 13C-ethyl) to track positional integrity during synthesis .

Q. How can ecological risks be assessed despite limited data?

  • Methodological Answer :

  • Use QSAR models to predict biodegradability and bioaccumulation.
  • Perform microtox assays with Daphnia magna to estimate aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.